molecular formula C18H17F2N3O5S B2924648 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine CAS No. 2411245-89-9

1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine

Cat. No. B2924648
CAS RN: 2411245-89-9
M. Wt: 425.41
InChI Key: QJFNLYDMTFTPKZ-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine, also known as FSCP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. FSCP is a piperazine derivative that has been synthesized to target specific biological pathways in the body.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell growth and survival. It has also been shown to inhibit the activity of the proteasome, which is responsible for degrading proteins in the cell. By inhibiting these pathways, 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine can induce cell death and inhibit tumor growth.
Biochemical and Physiological Effects
1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth. 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been shown to reduce inflammation by inhibiting the production of cytokines, which are involved in the inflammatory response. It has also been shown to inhibit the replication of viruses by interfering with viral proteins.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine in lab experiments is its specificity for certain pathways and enzymes. This allows researchers to target specific biological processes and study their effects. 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has also been shown to have a low toxicity profile, making it a relatively safe compound to use in lab experiments. However, one limitation of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine. One area of research is the development of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine analogs with improved solubility and potency. Another area of research is the study of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine in combination with other drugs to enhance its anticancer and antiviral effects. Additionally, the use of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine as a therapeutic agent in humans is an area of ongoing research. Overall, the study of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has the potential to lead to the development of novel therapies for cancer, inflammation, and viral infections.

Synthesis Methods

The synthesis of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine involves several steps, including the reaction of 4-fluorobenzoyl chloride with piperazine, followed by the reaction of the resulting product with 4-fluorosulfonyloxyaniline. The final product is obtained by recrystallization. The synthesis of 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been extensively studied for its potential applications in medicine. It has been shown to have antitumor, anti-inflammatory, and antiviral properties. 1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine has been tested on various types of cancer cells, including breast cancer, lung cancer, and prostate cancer, and has been found to inhibit cell growth and induce cell death. It has also been shown to reduce inflammation in animal models of arthritis and to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

1-(4-fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O5S/c19-14-3-1-13(2-4-14)17(24)22-9-11-23(12-10-22)18(25)21-15-5-7-16(8-6-15)28-29(20,26)27/h1-8H,9-12H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFNLYDMTFTPKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzoyl)-4-[(4-fluorosulfonyloxyphenyl)carbamoyl]piperazine

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